molecular formula C4H11NO3S B1274111 4-Aminobutanesulfonic acid CAS No. 14064-34-7

4-Aminobutanesulfonic acid

Cat. No. B1274111
CAS RN: 14064-34-7
M. Wt: 153.2 g/mol
InChI Key: KNILZINKISHVIQ-UHFFFAOYSA-N
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Description

4-Aminobutanesulfonic acid (4-ABS) is an organic compound with the molecular formula C4H10NO3S. It is a member of the sulfonic acid family, and is commonly used in scientific research as a reagent, buffer, and pH adjuster. 4-ABS has a wide range of applications, ranging from biochemical and physiological studies to pharmaceuticals and drug development. Its unique properties make it an ideal tool for a variety of laboratory experiments.

Scientific Research Applications

Thermodynamic Properties and pH Standard Applications

4-Aminobutanesulfonic acid, specifically its derivative N-tris[Hydroxymethyl]-4-aminobutanesulfonic acid (TABS), has been studied for its thermodynamic properties. The dissociation constant pK2 of TABS in water has been determined across a range of temperatures (5-55°C), making it useful as a secondary pH standard in physiological pH range (7-9). This zwitterionic compound's dissociation process has been characterized by deriving related thermodynamic quantities such as ΔG°, ΔH°, ΔS°, and ΔCp° (Roy et al., 2004). Furthermore, TABS has been recommended as a useful pH standard for physiological solutions, which can be beneficial in clinical fluid measurements (Roy et al., 2004).

Biocatalysis in Amino Acid Synthesis

In the field of biocatalysis, this compound-related compounds have been explored for synthesizing specific amino acids. For instance, the synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was achieved using a biocatalytic one-pot cyclic cascade. This involved coupling an aldol reaction with stereoselective transamination, using formaldehyde and alanine as starting materials (Hernández et al., 2017).

Role in Xenobiotic Degradation

This compound, particularly as sulfanilic acid (4-aminobenzenesulfonic acid), has been identified as a substrate for certain bacteria capable of degrading xenobiotics. Novosphingobium resinovorum SA1, for instance, can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, demonstrating the potential of these compounds in bioremediation and understanding microbial metabolism of aromatic xenobiotics (Hegedűs et al., 2017).

Antimicrobial Applications in Textiles

The application of this compound derivatives in textiles for antimicrobial properties has been explored. Specifically, cotton fabrics treated with quaternary ammonium salts through a 4-aminobenzenesulfonic acid–chloro–triazine adduct demonstrated higher antimicrobial activity compared to untreated fabrics. This suggests potential use in developing antimicrobial textiles (Son et al., 2006).

Safety and Hazards

4-Aminobutanesulfonic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Aminobutanesulfonic acid are not available, research into similar compounds continues to be an active area of study .

Biochemical Analysis

Biochemical Properties

4-Aminobutanesulfonic acid plays a significant role in biochemical reactions, particularly in maintaining pH stability. It interacts with various enzymes and proteins, acting as a buffer to stabilize pH levels in biochemical assays . This compound is essential in protein purification processes, where it helps maintain the integrity and activity of proteins by preventing pH shifts that could lead to denaturation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect immune responses in infective immunopathology, reducing toxicity and increasing solubility . Additionally, it plays a role in maintaining cellular homeostasis by stabilizing pH levels, which is crucial for optimal cellular function .

Molecular Mechanism

The mechanism of action of this compound involves its ability to stabilize pH by reacting with both acids and bases. This dual functionality allows it to absorb excess hydrogen ions or donate them, maintaining a stable pH environment crucial for many biological reactions . This buffering capacity is vital for enzyme activity and protein stability, ensuring that biochemical reactions proceed efficiently.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to maintain its stability over a wide range of temperatures, from 5°C to 55°C . Its buffering capacity remains consistent over time, making it a reliable component in biochemical assays. Long-term studies have indicated that it does not degrade significantly, ensuring sustained effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, it has been observed to enhance immune responses and reduce toxicity . At high doses, it may cause adverse effects, including potential toxicity. It is crucial to determine the appropriate dosage to maximize its beneficial effects while minimizing any harmful impacts .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes that regulate key metabolic processes, ensuring the proper synthesis and degradation of amino acids . This compound plays a role in maintaining metabolic flux and regulating metabolite levels, contributing to overall cellular health .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its availability where needed . The compound’s distribution is crucial for maintaining pH stability and supporting various biochemical reactions .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and mitochondria. Its presence in these compartments is essential for its buffering capacity and its role in maintaining pH stability . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications, ensuring its proper function within the cell .

properties

IUPAC Name

4-aminobutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S/c5-3-1-2-4-9(6,7)8/h1-5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNILZINKISHVIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161453
Record name 4-Aminobutanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14064-34-7
Record name 4-Amino-1-butanesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14064-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights can solid-state 17O NMR provide about the molecular dynamics of ABSA?

A1: Variable-temperature solid-state 17O NMR studies have revealed that the SO3- groups in crystalline ABSA undergo a 3-fold rotational jump mechanism []. This technique enabled the determination of jump rates and activation energies for this dynamic process, providing valuable information about the molecular motions within the solid state []. By correlating the activation energies with hydrogen bonding patterns, researchers can quantify the strength of hydrogen bonding interactions involving the SO3- group in the crystal lattice [].

Q2: Are there any computational studies that shed light on the structural and energetic properties of ABSA?

A2: Yes, Density Functional-based Tight-Binding (DFTB) calculations have been employed to study SO3- jump dynamics in ABSA and related sulfonic acids []. These simulations allow researchers to calculate activation barriers for SO3- jumps within the crystal lattice and explore the influence of hydrogen bonding on these barriers []. Such computational approaches complement experimental findings and provide a deeper understanding of the molecular behavior of ABSA.

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